2-(3-Hydroxyphenoxy)acetic acid
Overview
Description
2-(3-Hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of phenol and acetic acid, characterized by the presence of a hydroxy group (-OH) attached to the benzene ring and an acetic acid moiety (-COOH) linked through an ether bond
Mechanism of Action
Target of Action
It’s known that phenol derivatives, which (3-hydroxyphenoxy)acetic acid is a part of, have high potential as building blocks for the synthesis of bioactive natural products . They are used in various industries, including plastics, adhesives, and coatings, and have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mode of Action
It’s known that phenol derivatives interact with their targets to impart specific properties . For instance, m-aryloxy phenols, a group of phenol derivatives, have been found to improve the thermal stability and flame resistance of materials such as plastics, adhesives, and coatings .
Biochemical Pathways
Phenol derivatives are known to participate in various biochemical pathways, contributing to the synthesis of bioactive natural products and conducting polymers .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .
Result of Action
Phenol derivatives, including (3-hydroxyphenoxy)acetic acid, are known to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .
Another method involves the use of 3-hydroxyphenol and bromoacetic acid, where the reaction is catalyzed by a phase transfer catalyst, such as tetrabutylammonium bromide. This method also requires a base, such as potassium carbonate, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenoxyethanol.
Substitution: Formation of various ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-(3-Hydroxyphenoxy)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenoxy)acetic acid: Similar structure but with the hydroxy group at the para position.
(3-Hydroxyphenyl)acetic acid: Similar structure but lacks the ether linkage.
(4-Hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group at the para position and lacks the ether linkage.
Uniqueness
2-(3-Hydroxyphenoxy)acetic acid is unique due to the presence of both a hydroxy group and an ether linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-hydroxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNHWIPXOIAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879391 | |
Record name | M-HYDROXYPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-83-7 | |
Record name | NSC87558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | M-HYDROXYPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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